
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C26H22N4O2S2 and its molecular weight is 486.61. The purity is usually 95%.
BenchChem offers high-quality 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions in Organic Chemistry
A key application of this compound involves its use in the synthesis of various heterocyclic compounds. For example, 2-Methyl-4-oxo-4 H -1-benzothiophenopyran and its analogs, including structures related to the compound , have been prepared and shown to undergo facile conversion to pyrones and pyridones under the influence of carbon nucleophiles. These substances have diverse applications, particularly in the field of organic chemistry and drug synthesis (Ibrahim, El-Shaaer, & Hassan, 2002).
Antimicrobial Properties
In the realm of microbiology, derivatives of similar compounds have been synthesized and tested for their antimicrobial activities. For instance, certain thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives exhibit notable antimicrobial properties (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Enzymatic Activity Enhancement
This compound and its derivatives are also significant in enzymology. A study reported that certain pyrazolopyrimidinyl keto-esters and their derivatives effectively increased the reactivity of cellobiase, an enzyme important in various biochemical processes (Abd & Awas, 2008).
Cancer Research
In cancer research, similar compounds have shown promise. For example, pyrazole derivatives have been synthesized and evaluated for their inhibitory activity against topoisomerase IIα, a key enzyme in cancer cell proliferation. Some of these compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as anticancer agents (Alam et al., 2016).
Corrosion Inhibition
Interestingly, pyranpyrazole derivatives, closely related to the chemical , have been studied as corrosion inhibitors. They are particularly effective in protecting mild steel, which is widely used in industrial applications. These inhibitors work by forming an adsorbed film on the metal surface, thus preventing corrosion (Dohare et al., 2017).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one' involves the synthesis of three key intermediates, which are then combined to form the final product. The first intermediate is 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid, which is synthesized from 2-acetylthiophene and p-toluidine. The second intermediate is 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one, which is synthesized from 2-chloro-6-phenylpyrimidine and ethyl 2-mercaptoacetate. The third intermediate is 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one, which is synthesized by coupling the first and second intermediates.", "Starting Materials": [ "2-acetylthiophene", "p-toluidine", "2-chloro-6-phenylpyrimidine", "ethyl 2-mercaptoacetate", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "dichloromethane (DCM)", "diethyl ether", "methanol", "water" ], "Reaction": [ "Synthesis of 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid:", "Step 1: Dissolve 2-acetylthiophene (1.0 g, 7.5 mmol) and p-toluidine (1.2 g, 10 mmol) in methanol (20 mL) and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting solid and wash with diethyl ether. Dry the solid under vacuum to obtain 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (1.5 g, 85%) as a yellow solid.", "Synthesis of 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 2-chloro-6-phenylpyrimidine (1.0 g, 4.5 mmol) and ethyl 2-mercaptoacetate (1.2 g, 9 mmol) in DCM (20 mL) and add DMAP (0.1 g, 0.8 mmol) and TEA (1.5 mL, 10.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Wash the resulting mixture with water and brine, dry over MgSO4, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to obtain 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (1.0 g, 70%) as a white solid.", "Synthesis of 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one:", "Step 1: Dissolve 3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylic acid (0.5 g, 2.0 mmol) and 2-(2-oxoethylthio)-6-phenylpyrimidin-4(3H)-one (0.6 g, 2.0 mmol) in DCM (10 mL) and add DCC (0.6 g, 2.9 mmol) and DMAP (0.1 g, 0.8 mmol). Stir the mixture at room temperature for 24 hours.", "Step 2: Filter the resulting mixture and wash the solid with DCM. Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to obtain 2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one (0.5 g, 60%) as a yellow solid." ] } | |
CAS-Nummer |
899755-10-3 |
Produktname |
2-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-6-phenylpyrimidin-4(3H)-one |
Molekularformel |
C26H22N4O2S2 |
Molekulargewicht |
486.61 |
IUPAC-Name |
2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C26H22N4O2S2/c1-17-9-11-19(12-10-17)22-14-21(23-8-5-13-33-23)29-30(22)25(32)16-34-26-27-20(15-24(31)28-26)18-6-3-2-4-7-18/h2-13,15,22H,14,16H2,1H3,(H,27,28,31) |
InChI-Schlüssel |
UHWUPNFFQFTRRN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C5=CC=CS5 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2905003.png)
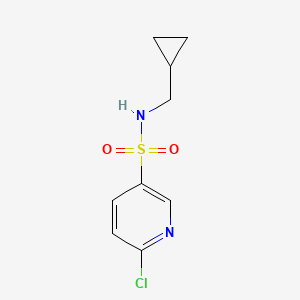
![3-(1-(thiophene-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2905008.png)


![1-(prop-2-yn-1-yl)-N-[3-(prop-2-yn-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B2905012.png)
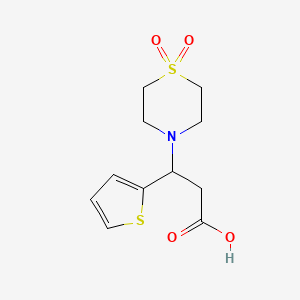

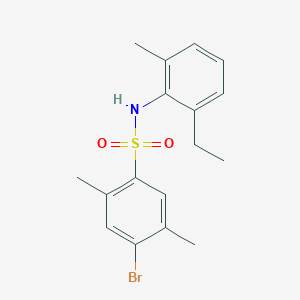
![n-[2-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2905017.png)
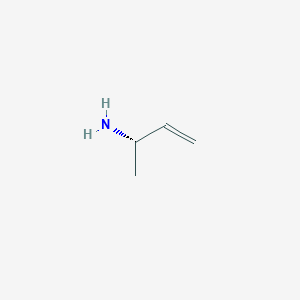
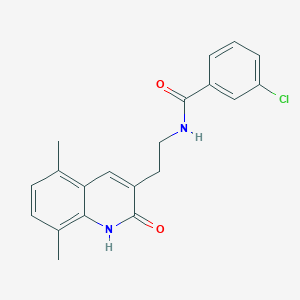
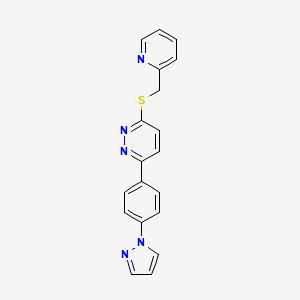
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methoxybenzenesulfonamide](/img/structure/B2905026.png)